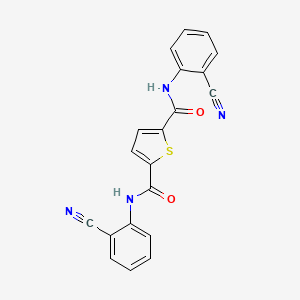

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide

Description

Properties

IUPAC Name |

2-N,5-N-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O2S/c21-11-13-5-1-3-7-15(13)23-19(25)17-9-10-18(27-17)20(26)24-16-8-4-2-6-14(16)12-22/h1-10H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHPNXWMKQXQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with 2-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions usually include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with amine or alkyl groups replacing the cyano groups.

Substitution: Substituted derivatives with various functional groups replacing the cyano groups.

Scientific Research Applications

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may interfere with cellular processes by binding to these targets and modulating their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide (Compound 1)

- Structure: Replaces the thiophene core with a pyrrole ring and substitutes 2-cyanophenyl groups with 6-methylpyridin-2-yl moieties.

- Anion Binding: Demonstrates selective binding for H2PO4− (ΔG = −23.0 kJ·mol⁻¹) due to complementary hydrogen-bonding interactions with the pyrrole NH and pyridine N atoms.

- Computational Insights : B3LYP/6-31G(d,p) calculations reveal discrepancies between theoretical and experimental binding energies for acetate and H2PO4−, attributed to solvent effects and conformational flexibility .

| Property | N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide | Compound 1 |

|---|---|---|

| Core Structure | Thiophene | Pyrrole |

| Substituents | 2-cyanophenyl | 6-methylpyridin-2-yl |

| Anion Selectivity | Not reported | H2PO4− > CH3CO2− > BF4− > Cl− |

| ΔG (H2PO4−) | N/A | −23.0 kJ·mol⁻¹ |

Thiophene-2,5-dicarboxamide Derivatives with Chiral Substituents

- Examples :

- 4b : N2,N5-Bis((S)-1-hydroxy-4-methylpentan-2-yl)thiophene-2,5-dicarboxamide

- 4c : N2,N5-Bis((2S,3R)-1-hydroxy-3-methylpentan-2-yl)thiophene-2,5-dicarboxamide

- Structure : Feature chiral hydroxyalkyl substituents instead of aromatic groups.

- Properties :

| Property | This compound | 4b |

|---|---|---|

| Substituent Type | Aromatic (electron-withdrawing) | Chiral hydroxyalkyl |

| Melting Point | Not reported | 208–210°C |

| Stereochemical Complexity | Planar, achiral | Chiral centers ([α]D = −40.36°) |

N3,N5-Bis{1-[(4-methyl-1-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1-oxopentan-2-yl)-amino]-1-oxo-3-phenylpropan-2-yl}pyridine-3,5-dicarboxamide (5e)

- Structure : Pyridine-based dicarboxamide with hydrazinyl and nitroaromatic substituents.

- Bioactivity : Displays cytotoxicity against MCF-7 breast cancer cells (IC50 = 18.7 μM), attributed to nitro group-mediated DNA intercalation .

- Comparison: The absence of nitro groups in this compound likely reduces its DNA-binding affinity but may enhance selectivity for non-biological targets like anions.

| Property | This compound | 5e |

|---|---|---|

| Core Structure | Thiophene | Pyridine |

| Functional Groups | Cyano | Nitro, hydrazinyl |

| Bioactivity (IC50) | Not reported | 18.7 μM (MCF-7) |

N~2~,N~5~-dihydroxyfuran-2,5-dicarboxamide (V9Y)

- Structure : Furan-based analog with hydroxyl groups instead of aromatic substituents.

- Applications : Found in protein-ligand complexes (PDB entries), suggesting utility in crystallography and enzyme inhibition studies .

| Property | This compound | V9Y |

|---|---|---|

| Core Structure | Thiophene | Furan |

| Substituents | 2-cyanophenyl | Hydroxyl |

| Thermal Stability | High (predicted) | Moderate |

Key Research Findings and Trends

Electronic Effects: Electron-withdrawing groups (e.g., cyano) enhance anion-binding selectivity but may reduce solubility compared to hydroxyalkyl or pyridyl substituents .

Structural Rigidity : Thiophene and pyrrole cores offer superior planar rigidity for host-guest interactions compared to furan .

Biological Activity: Hydrazinyl and nitro groups correlate with cytotoxicity, whereas cyanophenyl groups may favor non-biological applications .

Biological Activity

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide (referred to as "the compound" hereafter) is a synthetic organic compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of the compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound belongs to the class of thiophene derivatives, characterized by the presence of two cyanophenyl groups and a thiophene ring. Its molecular formula is , with a molecular weight of approximately 372.39 g/mol. The unique structure allows for specific interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It might modulate receptors associated with various diseases, influencing signaling pathways critical for cell function.

Antiviral Properties

Recent research has indicated that thiophene derivatives, including the compound, exhibit antiviral activities against flaviviruses. A study highlighted the potential of thiophene-based compounds in treating viral infections by targeting viral replication mechanisms and inhibiting RNA helicase activity .

Antimicrobial Activity

Thiophene derivatives have been documented to possess antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets, leading to bactericidal or fungicidal effects . The presence of the thiophene ring contributes to its electron-rich characteristics, which are beneficial for binding to microbial enzymes.

Anticancer Potential

The compound's anticancer potential is also noteworthy. Thiophene derivatives have been recognized for their ability to target kinases and apoptosis modulators in cancer cells. This suggests that this compound may play a role in cancer therapy by inducing cell death or inhibiting tumor growth .

Case Study 1: Antiviral Activity

A study conducted by Vertex Pharmaceuticals investigated the efficacy of thiophene derivatives against flavivirus infections. The findings indicated that compounds similar to this compound demonstrated significant antiviral activity in vitro, leading to reduced viral loads in treated cell lines .

Case Study 2: Antimicrobial Efficacy

Research published in a medicinal chemistry journal evaluated the antimicrobial properties of various thiophene derivatives. The study reported that compounds with similar structural motifs exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.